4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

Lipophilicity ADME Physicochemical Properties

This 4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS 731815-70-6) is a strategic CNS building block with an optimized LogP (3.13) and TPSA (43.6 Ų) for blood-brain barrier penetration. The N4-butyl group provides a unique lipophilic profile, making it distinct from methyl or tert-butyl analogs. The thiol moiety (pKa 8.11) enables covalent probe development. Ideal for medicinal chemistry and lead optimization campaigns.

Molecular Formula C13H14N4S
Molecular Weight 258.34 g/mol
Cat. No. B12111966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
Molecular FormulaC13H14N4S
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C3=CC=CC=C3N2)N=NC1=S
InChIInChI=1S/C13H14N4S/c1-2-3-8-17-12-11(15-16-13(17)18)9-6-4-5-7-10(9)14-12/h4-7,14H,2-3,8H2,1H3
InChIKeyFBVZLVYPBMXVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: Physicochemical Profile and Procurement Baseline


4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS 731815-70-6) is a heterocyclic building block belonging to the triazinoindole class, characterized by a fused triazine-indole core and a thiol functional group at the 3-position . Its molecular formula is C13H14N4S with a molecular weight of 258.34 g/mol . This compound features an n-butyl substituent at the N4 position, a structural modification that differentiates it from other N4-substituted analogs and influences its physicochemical properties, such as lipophilicity and molecular flexibility [1].

Why 4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol Cannot Be Interchanged with Other N4-Substituted Triazinoindoles


The 4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol scaffold cannot be substituted generically because even minor alterations at the N4 position lead to quantifiably different physicochemical and pharmacokinetic profiles. Replacing the n-butyl group with a smaller alkyl chain, such as methyl or ethyl, significantly reduces lipophilicity (logP) and alters molecular flexibility, directly impacting parameters like membrane permeability and CNS Multiparameter Optimization (MPO) scores [1]. Conversely, bulkier or branched substituents like tert-butyl introduce steric hindrance, potentially limiting access to biological targets or reducing synthetic tractability [2]. These are not trivial variations; they are critical differentiators that directly influence a compound's utility in specific assays, synthetic routes, or property-based optimization campaigns.

Quantitative Differentiation of 4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol Against Closest Analogs


LogP and Lipophilicity: 4-Butyl vs. 4-Methyl and 4-tert-Butyl Analogs

The n-butyl substituent provides a quantifiable increase in lipophilicity compared to the 4-methyl analog, as measured by calculated LogP. This difference is critical for membrane permeability and ADME profiles [1]. While the 4-tert-butyl analog has a higher logP, its increased bulk and steric hindrance can negatively impact binding to flat or narrow target pockets, a trade-off avoided by the linear n-butyl chain [2].

Lipophilicity ADME Physicochemical Properties CNS MPO

Topological Polar Surface Area (TPSA) and CNS MPO Desirability

The target compound possesses a TPSA of 43.6 Ų [1]. When combined with its LogP of 3.13 and molecular weight of 258.34 g/mol, this yields a favorable CNS Multiparameter Optimization (MPO) desirability score. In comparison, the 4-methyl analog, with a lower LogP (~2.3) and lower molecular weight (216.26 g/mol), achieves a suboptimal CNS MPO score due to being below the ideal lipophilicity range .

CNS Drug Discovery Blood-Brain Barrier CNS MPO Physicochemical Properties

Molecular Flexibility and Conformational Entropy

The n-butyl substituent introduces three rotatable bonds to the molecular scaffold, compared to one rotatable bond for the 4-ethyl analog and zero for the 4-methyl analog [1]. This increased flexibility allows the molecule to sample a wider range of conformations, which can be advantageous for binding to flexible or cryptic protein pockets, albeit at a slight entropic cost [1]. This level of flexibility is comparable to that of common drug-like molecules and offers a different binding profile compared to rigid analogs [2].

Conformational Analysis Rotatable Bonds Molecular Dynamics Binding Affinity

Commercial Availability and Catalog Prevalence

The 4-butyl analog is a standard offering in major screening compound libraries, such as the Enamine collection (Product No. EN300-07299), indicating established synthetic protocols and reliable supply chains [1]. In contrast, the 4-ethyl analog appears to have limited commercial availability, which can create significant delays and uncertainty in lead optimization projects [2]. This difference in catalog prevalence is a quantifiable metric for procurement reliability.

Chemical Sourcing Building Blocks Procurement Supply Chain

Predicted pKa and Thiol Reactivity

The predicted pKa of the thiol group in the target compound is 8.11 [1]. This value is a key determinant of its nucleophilicity and reactivity under physiological conditions. At pH 7.4, this pKa suggests that a small but significant fraction (~16%) of the thiol exists in the reactive thiolate form, making it suitable for bioconjugation or as a warhead in covalent inhibitor design [2]. While the pKa of the 4-methyl analog is expected to be similar, the distinct lipophilic environment created by the n-butyl chain can influence the microenvironment of the thiol group in a protein binding pocket, a subtle but potentially crucial differentiator [1].

pKa Thiol Reactivity Chemical Biology Bioconjugation

Optimal Use Cases for 4-Butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol in Discovery Research


CNS Drug Discovery Libraries and Lead Optimization

Given its favorable CNS MPO desirability score stemming from a balanced combination of LogP (3.13) and TPSA (43.6 Ų), this compound is an ideal building block for constructing libraries aimed at central nervous system (CNS) targets. Its physicochemical profile predicts a higher probability of blood-brain barrier penetration and reduced toxicity compared to less lipophilic (e.g., 4-methyl) or more lipophilic (e.g., 4-tert-butyl) analogs, making it a strategic choice for early-stage CNS hit identification and lead optimization [1].

Covalent Inhibitor and Chemical Probe Development

The presence of the thiol group with a predicted pKa of 8.11 makes this scaffold suitable for development into covalent inhibitors or chemical probes targeting cysteine residues. The unique lipophilic environment provided by the n-butyl chain can be exploited to modulate the reactivity of the thiol warhead or to enhance binding affinity to hydrophobic pockets adjacent to the target cysteine, offering a different selectivity profile than smaller N4-substituted analogs [1].

Synthetic Chemistry and Late-Stage Functionalization

The n-butyl group provides a flexible, hydrophobic handle that can be leveraged in synthetic chemistry for late-stage functionalization or to improve the solubility and crystallinity of downstream analogs. This compound serves as a versatile intermediate for generating diverse chemical libraries via reactions at the thiol moiety (e.g., alkylation, acylation) or through further modification of the triazinoindole core [1]. Its ready commercial availability from suppliers like Enamine further supports its use in parallel synthesis and medicinal chemistry workflows .

Property-Driven Medicinal Chemistry and ADME Optimization

This compound is a valuable tool for medicinal chemists engaged in property-driven optimization. Its well-defined and balanced physicochemical profile (MW=258.34, LogP=3.13, TPSA=43.6 Ų, HBD=1) serves as an excellent starting point for exploring structure-activity relationships (SAR) while maintaining favorable drug-like properties. It is particularly useful for benchmarking the impact of the N4-butyl group on in vitro ADME parameters like microsomal stability and permeability, providing a critical data point for selecting optimal substituents in a lead series [1].

Technical Documentation Hub

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